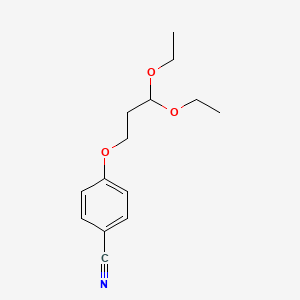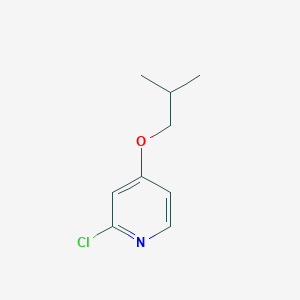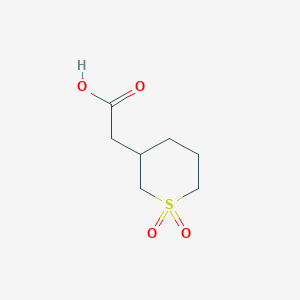![molecular formula C10H14N6 B1443973 8-(ピペラジン-1-イル)-1,2,4-トリアゾロ[4,3-a]ピラジン CAS No. 1342502-41-3](/img/structure/B1443973.png)
8-(ピペラジン-1-イル)-1,2,4-トリアゾロ[4,3-a]ピラジン
説明
“2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine” is a derivative of triazolopyrazine . Triazolopyrazine derivatives are nitrogen-containing heterocycles, which are widely found in natural products, synthetic drugs, and functional materials . They are the basic backbone of many physiologically active compounds and drugs .
Synthesis Analysis
The synthesis of triazolopyrazine derivatives involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The new compounds are synthesized via aromatic nucleophilic substitution .Molecular Structure Analysis
The molecular structure of triazolopyrazine derivatives is characterized using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazolopyrazine derivatives include aromatic nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyrazine derivatives are determined using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .科学的研究の応用
複素環式化合物の合成
複素環式化合物の合成は、生物活性分子の普及により、医薬品化学の基礎的な側面です。1,2,4-トリアゾロ[4,3-a]ピラジン誘導体は、この分野で特に重要です。 これらは、さまざまな窒素含有複素環の合成における主要な中間体として役立ち、これらは、多くの生物学的活性を有する天然産物のコア構造です .
医薬品の開発
1,2,4-トリアゾロ[4,3-a]ピラジンファミリー内の化合物は、医薬品の開発に使用されてきました。これらは、さまざまな酵素や受容体の逆アゴニストや阻害剤として作用するなど、さまざまな生物学的活性を示します。 これは、心血管疾患、2型糖尿病、および過増殖性疾患などの治療において、それらを貴重な存在にします .
抗がん研究
1,2,4-トリアゾロ[4,3-a]ピラジン誘導体の構造的特徴により、それらは特定の標的受容体と相互作用することができ、それらを抗がん剤の潜在的な候補とします。 がん細胞増殖に関与する酵素や受容体との安定な相互作用を形成する能力は、新しい抗がん剤の開発に利用できます .
抗菌用途
これらの化合物は、さまざまな細菌や真菌の増殖を阻害する能力により、抗菌剤として有望であることが示されています。 それらの構造的多様性は、潜在的に副作用や耐性問題が少なく、新しい抗菌薬の開発を可能にします .
鎮痛および抗炎症特性
1,2,4-トリアゾロ[4,3-a]ピラジンの誘導体は、鎮痛および抗炎症特性について研究されてきました。 それらは、痛みと炎症に関与する特定の経路を標的にするように設計されており、従来の鎮痛剤と抗炎症薬の代替を提供します .
材料科学への応用
それらの生物学的用途に加えて、これらの化合物は材料科学でも使用されています。 それらのユニークな化学的特性により、耐久性や電気伝導率の向上などの特定の特性を持つ新しい材料の開発に使用できます .
将来の方向性
The development of new antimicrobial agents with excellent antibacterial activity is one of the most challenging tasks in the antibacterial field . Therefore, further exploration of [1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine and its derivatives as antimicrobial agents is a promising future direction .
作用機序
Target of Action
The primary targets of 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets in cancer treatment .
Mode of Action
2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine interacts with its targets by binding to the c-Met and VEGFR-2 proteins . This binding inhibits the activity of these kinases, thereby disrupting the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine affects several biochemical pathways. These include pathways involved in cell growth, survival, and angiogenesis . The disruption of these pathways leads to the inhibition of tumor growth and progression .
Pharmacokinetics
The compound’s ability to inhibit c-met and vegfr-2 kinases suggests that it may have good bioavailability .
Result of Action
The result of the action of 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is the inhibition of cell proliferation and induction of apoptosis in cancer cells . Specifically, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells .
Action Environment
The action of 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules in the cellular environment can affect the compound’s stability, efficacy, and action . .
生化学分析
Biochemical Properties
2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating the activity of the enzymes. For instance, it has been shown to inhibit certain kinases, which are critical for cell signaling pathways .
Cellular Effects
The effects of 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine on cells are diverse and depend on the cell type and context. In cancer cell lines, it has demonstrated antiproliferative effects by inducing apoptosis and cell cycle arrest . Additionally, it influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. These effects highlight its potential as a therapeutic agent in oncology .
Molecular Mechanism
At the molecular level, 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine exerts its effects through several mechanisms. It binds to specific biomolecules, including DNA and proteins, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the target. For example, it has been shown to inhibit DNA topoisomerase, an enzyme critical for DNA replication and transcription . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy and safety. In vitro studies have shown that it remains stable under physiological conditions for extended periods, but it may degrade under extreme pH or temperature conditions . Long-term exposure to the compound has been associated with sustained antiproliferative effects in cancer cell lines, indicating its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine vary with dosage. At low doses, it has been observed to have minimal toxic effects while exerting therapeutic benefits, such as tumor growth inhibition . At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been reported . These findings underscore the importance of dose optimization in potential therapeutic applications.
Metabolic Pathways
2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have distinct biological activities and may contribute to the overall effects of the compound. Additionally, the compound can influence metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The compound’s distribution is influenced by its physicochemical properties, including its solubility and lipophilicity .
Subcellular Localization
The subcellular localization of 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is critical for its activity and function. It has been observed to localize in the nucleus, where it interacts with DNA and nuclear proteins . Additionally, it can be found in the cytoplasm, where it modulates various signaling pathways . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .
特性
IUPAC Name |
8-(2-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-8-6-11-2-5-16(8)9-10-14-13-7-15(10)4-3-12-9/h3-4,7-8,11H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTFYKCTCDKRFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=NC=CN3C2=NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


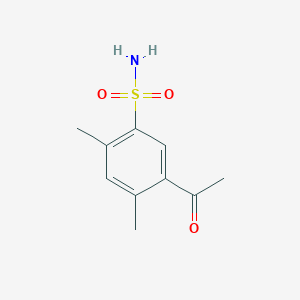
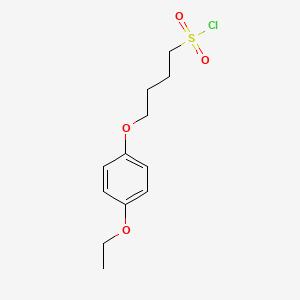


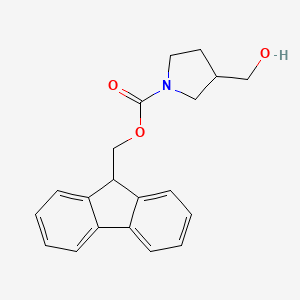


![Potassium trifluoro[(2-fluorophenyl)methyl]boranuide](/img/structure/B1443902.png)
![tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate](/img/structure/B1443904.png)


